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Compound of Interest

Compound Name:
5-Bromobenzo[1,3]dioxole-4-

carboxylic acid

Cat. No.: B1280131 Get Quote

In the landscape of modern organic synthesis, particularly within the realms of medicinal

chemistry and materials science, the strategic choice of building blocks is paramount. 5-

Bromobenzodioxole-4-carboxylic acid has emerged as a highly valuable scaffold, offering

chemists a robust platform for the construction of complex molecular architectures. Its utility lies

in the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid

and an aryl bromide. This dual functionality allows for sequential and controlled modifications,

making it an ideal starting material for the generation of diverse compound libraries for drug

discovery and the synthesis of novel functional materials.[1][2] The benzodioxole core itself is a

privileged structure, found in numerous natural products and pharmaceutically active

compounds, further enhancing the potential of its derivatives.[3]

This guide provides a comprehensive overview of the physicochemical properties, synthesis,

reactivity, and applications of 5-Bromobenzodioxole-4-carboxylic acid, offering field-proven

insights and detailed protocols for its effective utilization.

Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of

successful synthetic planning.
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The key properties of 5-Bromobenzodioxole-4-carboxylic acid are summarized below, providing

essential data for handling, storage, and reaction planning.

Property Value Reference

CAS Number 72744-56-0 [1][4][5]

Molecular Formula C₈H₅BrO₄ [5][6]

Molecular Weight 245.03 g/mol [5]

Appearance Solid

Melting Point 169-173 °C

Boiling Point 353.2 ± 42.0 °C at 760 mmHg

Storage Store at 4°C

Spectroscopic Data
While a dedicated public spectrum for this specific molecule is not readily available, the

expected spectroscopic signatures can be inferred from its structural components and data

from analogous compounds like 1,3-benzodioxole-4-carboxylic acid.[7]

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two aromatic protons on the

benzene ring, a singlet for the methylenedioxy protons (~6.1 ppm), and a broad singlet for

the carboxylic acid proton (>12 ppm). The aromatic signals for the parent compound appear

at δ = 7.28 (dd), 6.97 (dd), and 6.89 (t).[7] The bromine substituent would influence the

chemical shifts of the adjacent aromatic protons.

¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carboxyl carbon (~165 ppm),

carbons of the benzodioxole system, and the carbon bearing the bromine atom. The parent

compound shows signals at δ = 165.5, 148.9, 148.5, 122.9, 121.6, 113.8, 112.5, and 102.1.

[7]

IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch for the carboxylic

acid (3100-2500 cm⁻¹), a strong C=O stretch (1720-1700 cm⁻¹), and C-O stretches

associated with the dioxole ring.
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Synthesis of the Building Block
While commercially available, understanding the synthesis of 5-Bromobenzodioxole-4-

carboxylic acid provides context for its purity and potential side products. A common synthetic

route involves the bromination of a suitable benzodioxole precursor, followed by the

introduction and subsequent oxidation of a one-carbon unit at the 4-position. A plausible

retrosynthetic analysis suggests starting from 1,3-benzodioxole.

A potential forward synthesis could involve:

Formylation: Vilsmeier-Haack or Duff reaction on 1,3-benzodioxole to introduce an aldehyde

group, primarily at the 5-position.

Oxidation: Oxidation of the resulting piperonal to 1,3-benzodioxole-5-carboxylic acid.

Directed Bromination: Ortho-lithiation of the carboxylic acid followed by quenching with a

bromine source, or electrophilic bromination which may require optimization of directing

group effects.

Alternatively, a more direct route might start with a pre-functionalized catechol, such as 3-

bromocatechol, followed by the construction of the dioxole ring and subsequent functional

group manipulations.[8]

A Tale of Two Handles: Reactivity and Synthetic
Protocols
The synthetic power of 5-Bromobenzodioxole-4-carboxylic acid stems from its two chemically

distinct reactive sites. This allows for a strategic, often orthogonal, approach to building

molecular complexity.

Transformations of the Carboxylic Acid Group: Amide
Bond Formation
The conversion of the carboxylic acid to an amide is one of the most frequently used reactions

in medicinal chemistry, enabling the exploration of structure-activity relationships by introducing

a vast array of amine-containing fragments.[9]
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Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is

generally difficult due to the formation of an unreactive ammonium-carboxylate salt.[10]

Therefore, the carboxylic acid must first be activated. This is achieved using coupling reagents

(e.g., HATU, EDCI, BOP) which convert the hydroxyl group of the carboxylic acid into a better

leaving group, facilitating nucleophilic attack by the amine.[9][11] A non-nucleophilic base like

DIPEA is added to neutralize the acid formed during the reaction and to ensure the amine

partner remains in its free, nucleophilic state.

Workflow for Amide Bond Formation
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Reactants & Reagents

5-Bromobenzodioxole-
4-carboxylic acid
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 Nucleophilic Attack 
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Aqueous Workup
& Purification
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Reactants & Reagents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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